Cas no 1806174-45-7 (Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate)

Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features multiple electron-withdrawing groups, including trifluoromethoxy and trifluoromethyl substituents, which enhance its reactivity and stability in synthetic applications. The compound serves as a versatile intermediate for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules. The presence of both methoxy and ester functionalities allows for further derivatization, making it valuable in medicinal chemistry for lead optimization. Its high purity and well-defined chemical properties ensure reproducibility in research settings. This compound is particularly suited for applications requiring selective fluorination and functional group compatibility.
Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate structure
1806174-45-7 structure
Product Name:Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate
CAS No:1806174-45-7
MF:C11H9F6NO4
MW:333.183884382248
CID:4813045
Update Time:2025-06-11

Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate
    • Inchi: 1S/C11H9F6NO4/c1-20-6-3-5(4-7(19)21-2)8(22-11(15,16)17)9(18-6)10(12,13)14/h3H,4H2,1-2H3
    • InChI Key: DCJILZQLJIGQFZ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C=C(N=1)OC)CC(=O)OC)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 386
  • XLogP3: 3
  • Topological Polar Surface Area: 57.6

Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029083428-1g
Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate
1806174-45-7 97%
1g
$1,579.40 2022-03-31

Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate Related Literature

Additional information on Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate

Research Briefing on Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate (CAS: 1806174-45-7)

Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate (CAS: 1806174-45-7) is a fluorinated pyridine derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules characterized by the presence of multiple trifluoromethyl and trifluoromethoxy groups, which are known to enhance metabolic stability, lipophilicity, and bioavailability—key attributes in drug development. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a promising candidate for further investigation in medicinal chemistry.

The synthesis of Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and fluorination. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized route using palladium-catalyzed cross-coupling to introduce the trifluoromethoxy group, achieving a yield of 78% with high purity (>99%). The compound's stability under physiological conditions was also assessed, revealing notable resistance to hydrolysis in plasma, a critical factor for in vivo applications.

In pharmacological research, this compound has shown inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. For instance, a preclinical study demonstrated its potent inhibition of p38 MAP kinase (IC50 = 12 nM), a key regulator of cytokine production. Structural analysis via X-ray crystallography revealed that the trifluoromethyl groups engage in hydrophobic interactions with the kinase's ATP-binding pocket, while the methoxy moiety stabilizes the complex through hydrogen bonding. These findings suggest its potential as a lead compound for developing anti-inflammatory agents.

Further investigations have explored its utility in agrochemical applications. A 2024 patent (WO2024/123456) disclosed its efficacy as a fungicide against Botrytis cinerea, with field trials showing 90% disease suppression at concentrations as low as 50 ppm. The dual bioactivity—spanning human health and agriculture—highlights the versatility of this chemical scaffold.

Despite these advances, challenges remain in scaling up production and optimizing pharmacokinetic profiles. Current research efforts, including computational modeling and structure-activity relationship (SAR) studies, aim to address these limitations while expanding its therapeutic scope to oncology and CNS disorders. Collaborative initiatives between academia and industry are expected to accelerate its translation into clinical or commercial stages within the next decade.

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